Glycyl-L-serylglycyl-L-cysteinyl-L-isoleucyl-L-prolyl-L-glutaminyl-L-serine
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Overview
Description
Glycyl-L-serylglycyl-L-cysteinyl-L-isoleucyl-L-prolyl-L-glutaminyl-L-serine is a peptide compound composed of eight amino acids. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The unique sequence of amino acids in this peptide provides it with specific properties that can be harnessed for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-serylglycyl-L-cysteinyl-L-isoleucyl-L-prolyl-L-glutaminyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, typically protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, also protected at the N-terminus, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as bacteria or yeast, which then produces the peptide. The peptide is subsequently purified from the host cells.
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-serylglycyl-L-cysteinyl-L-isoleucyl-L-prolyl-L-glutaminyl-L-serine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can be used to reduce disulfide bonds.
Substitution: Various reagents, such as carbodiimides, can be used to introduce new functional groups.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered properties.
Scientific Research Applications
Glycyl-L-serylglycyl-L-cysteinyl-L-isoleucyl-L-prolyl-L-glutaminyl-L-serine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Potential therapeutic applications in neurodegenerative diseases and other medical conditions.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
Mechanism of Action
The mechanism of action of Glycyl-L-serylglycyl-L-cysteinyl-L-isoleucyl-L-prolyl-L-glutaminyl-L-serine involves its interaction with specific molecular targets and pathways. The peptide can modulate protein-protein interactions, influence cellular signaling pathways, and affect enzymatic activities. The cysteine residue plays a crucial role in forming disulfide bonds, which can stabilize the peptide’s structure and enhance its biological activity.
Comparison with Similar Compounds
Similar Compounds
γ-L-Glutamyl-L-cysteine: A dipeptide involved in the synthesis of glutathione, an important antioxidant.
Slotoxin: A peptide toxin with a similar amino acid composition but different biological activity.
Uniqueness
Glycyl-L-serylglycyl-L-cysteinyl-L-isoleucyl-L-prolyl-L-glutaminyl-L-serine is unique due to its specific sequence of amino acids, which imparts distinct properties and potential applications. Its ability to form disulfide bonds and interact with various molecular targets makes it a valuable compound for research and industrial purposes.
Properties
CAS No. |
872617-62-4 |
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Molecular Formula |
C29H49N9O12S |
Molecular Weight |
747.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S,3S)-2-[[(2R)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C29H49N9O12S/c1-3-14(2)23(37-26(46)18(13-51)34-22(43)10-32-24(44)16(11-39)33-21(42)9-30)28(48)38-8-4-5-19(38)27(47)35-15(6-7-20(31)41)25(45)36-17(12-40)29(49)50/h14-19,23,39-40,51H,3-13,30H2,1-2H3,(H2,31,41)(H,32,44)(H,33,42)(H,34,43)(H,35,47)(H,36,45)(H,37,46)(H,49,50)/t14-,15-,16-,17-,18-,19-,23-/m0/s1 |
InChI Key |
RKUWCLRNRKRXOP-TXGIKOIXSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CO)NC(=O)CN |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)O)NC(=O)C(CS)NC(=O)CNC(=O)C(CO)NC(=O)CN |
Origin of Product |
United States |
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